

# what is the structure of IACS-8803

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: IACS-8803

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An In-depth Technical Guide to the Core Structure and Function of **IACS-8803**

For Researchers, Scientists, and Drug Development Professionals

## Core Structure of IACS-8803

**IACS-8803** is a potent, synthetically developed agonist of the Stimulator of Interferon Genes (STING) pathway. Its core structure is a cyclic dinucleotide (CDN) based on a 2',3'-cyclic diadenosine monophosphate backbone. Key structural modifications enhance its potency and stability compared to natural CDNs or earlier synthetic analogs.

The chemical formula for **IACS-8803** is  $C_{20}H_{23}FN_{10}O_9P_2S_2$  with a molecular weight of 692.53 g/mol. [1] The defining features of its structure are:

- **2',3'-Phosphodiester Linkage:** Unlike the canonical 3',3'-linkage found in some bacterial CDNs, **IACS-8803** possesses a 2',3'-linkage, which is known to have a higher affinity for the STING protein. [2]
- **Thiophosphate Bonds:** The molecule incorporates sulfur atoms in place of non-bridging oxygens in the phosphodiester backbone, forming thiophosphate bonds. This modification confers significant resistance to degradation by phosphodiesterases, enhancing its biological half-life and in vivo activity. [2]
- **Ribose Modification:** **IACS-8803** includes a fluorine atom at the 2'-position of one of the ribose moieties. This substitution has been shown to result in superior activity compared to analogs with a hydroxyl group at this position.

These rational modifications result in a high-potency CDN that effectively activates the STING pathway in both human and murine cells.[3][4]

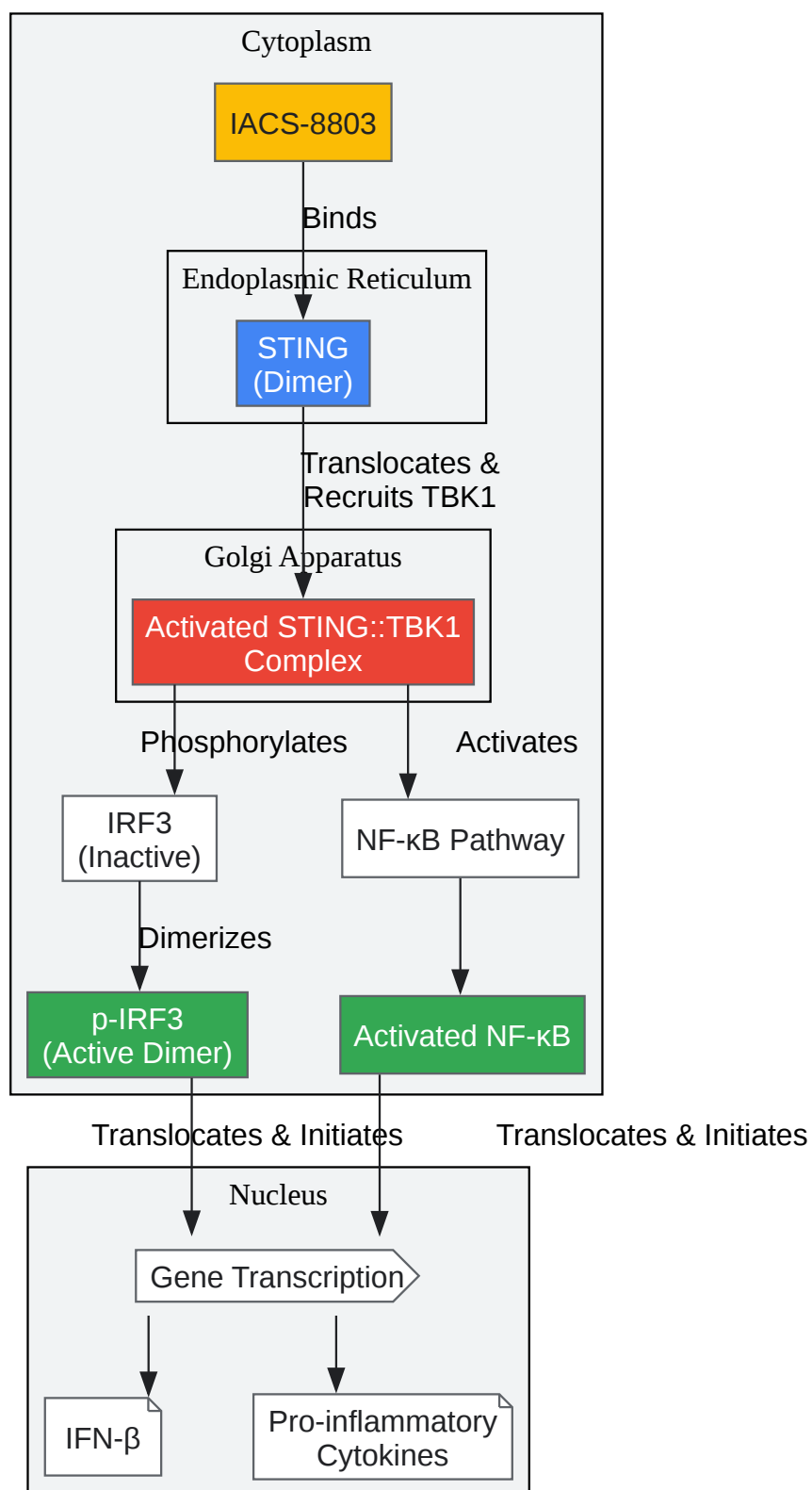
## Mechanism of Action: STING Pathway Activation

**IACS-8803** functions as a direct agonist of the STING protein, a critical component of the innate immune system located on the membrane of the endoplasmic reticulum (ER).[2]

Activation of the STING pathway is essential for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including cancer.[5][6]

The signaling cascade initiated by **IACS-8803** is as follows:

- **Binding and Activation:** **IACS-8803** binds directly to the ligand-binding domain of STING dimers in the ER.
- **Translocation and TBK1 Recruitment:** This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. Here, it recruits and activates the TANK-binding kinase 1 (TBK1).
- **IRF3 and NF- $\kappa$ B Phosphorylation:** Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Concurrently, the STING pathway also leads to the activation of the Nuclear Factor kappa-B (NF- $\kappa$ B) pathway.[2][7]
- **Cytokine Production:** Phosphorylated IRF3 forms dimers and translocates to the nucleus, where, along with activated NF- $\kappa$ B, it drives the transcription of a suite of pro-inflammatory genes. The most critical of these is Type I interferon (IFN- $\beta$ ).[2][5]
- **Anti-Tumor Immune Response:** The secretion of IFN- $\beta$  and other cytokines stimulates a robust anti-tumor immune response, characterized by enhanced antigen presentation, activation and recruitment of natural killer (NK) cells and cytotoxic CD8+ T lymphocytes into the tumor microenvironment.



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**Caption:** STING signaling pathway activated by **IACS-8803**.

## Preclinical Data

**IACS-8803** has demonstrated potent and robust anti-tumor activity in multiple preclinical models, both in vitro and in vivo.

## In Vitro STING Activation

The potency of **IACS-8803** was evaluated using reporter cell lines that express luciferase upon the activation of the IRF3 pathway, a direct downstream effector of STING.

Compound	Cell Line	Target Organism	EC <sub>50</sub> (µg/mL)	Relative Potency vs. Benchmarks
IACS-8803	THP-1 Reporter	Human	0.28	12-175x more potent[3]
IACS-8803	293 Reporter	Mouse	0.1	12-175x more potent[3]

## In Vivo Anti-Tumor Efficacy

The anti-tumor effects of **IACS-8803** have been validated in syngeneic mouse models of melanoma and glioblastoma.

Table 2: Efficacy in B16-OVA Melanoma Model[6][7]

Parameter	Details	Outcome
Model	C57BL/6 mice with bilateral subcutaneous B16-OVA tumors	-
Treatment	10 µg IACS-8803, intratumoral injection into one tumor	-
Schedule	Days 6, 9, and 12 post-tumor implantation	-
Result	Superior regression of the untreated, contralateral tumor compared to benchmarks, indicating a powerful systemic immune response.[6]	Higher number of mice cured of both tumors.[6]

Table 3: Efficacy in Preclinical Glioblastoma (GBM) Models[8][9]

GBM Model	Model Characteristics	Treatment	Outcome
GL261	Immunogenic, responsive to anti-PD-1	5 µg IACS-8803, intracranial	Significantly improved survival.[9]
QPP8	Poorly immunogenic, resistant to checkpoint blockade	5 µg IACS-8803, intracranial	100% of mice cured. [8]
U87	Human GBM cells in humanized mice (epigenetically silenced STING)	IACS-8803, intracranial	Significantly extended survival, confirming efficacy is mediated by host immune cells. [9]

# Immunological Effects in the Tumor Microenvironment (TME)

Treatment with **IACS-8803** leads to a profound reprogramming of the TME from an immunosuppressive to an inflammatory state.

Table 4: Cellular Changes in the Glioblastoma TME[8][9]

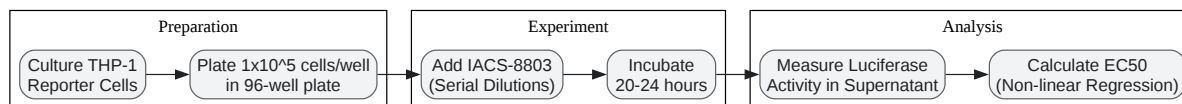
Immune Cell Type	Marker	Change with IACS-8803	Functional Implication
CD8+ T Cells	Infiltration	↑	Increased tumor-killing capacity
Granzyme B	↑	Increased cytotoxicity	
PD-1, LAG-3	↓	Reversal of T cell exhaustion	
NK Cells	Infiltration	↑	Enhanced innate anti-tumor response
Granzyme B	↑	Increased cytotoxicity	
Microglia / Myeloid Cells	CD80/CD86	↑	Increased co-stimulation for T cell activation
CD206, Arginase	↓	Shift from immunosuppressive to pro-inflammatory phenotype	

## Experimental Protocols

### In Vitro STING Activation Assay

This protocol describes the methodology used to quantify the potency of **IACS-8803** in activating the STING-dependent IRF3 pathway.

- Cell Culture:
  - Culture THP-1 Dual™ reporter cells (human monocytic cell line) according to the supplier's instructions. These cells are engineered to express a secreted luciferase gene under the control of an IRF3-inducible promoter.
- Assay Preparation:
  - Plate  $1 \times 10^5$  THP-1 cells per well in a 96-well plate.
- Compound Treatment:
  - Prepare serial dilutions of **IACS-8803** (e.g., from 0.01 to 50  $\mu\text{g/mL}$ ) in sterile, endotoxin-free water or PBS.
  - Add the diluted compound to the respective wells. Include a vehicle-only control.
- Incubation:
  - Incubate the plate for 20-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Luciferase Measurement:
  - Collect the cell culture supernatant.
  - Use a commercial luciferase assay system (e.g., QUANTI-Luc™) and follow the manufacturer's protocol.
  - Measure luminescence using a plate reader.
- Data Analysis:
  - Plot the luminescence signal against the log of the compound concentration.
  - Calculate the EC<sub>50</sub> value using a non-linear regression (four-parameter logistic) curve fit.



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**Caption:** Workflow for in vitro STING activation assay.

## In Vivo Murine Melanoma Model

This protocol outlines the bilateral tumor model used to assess the systemic anti-tumor effects of **IACS-8803**.<sup>[6]</sup>

- Animal Model:
  - Use female C57BL/6 mice, 6-8 weeks old.
- Tumor Implantation:
  - Harvest B16-OVA melanoma cells during their logarithmic growth phase. Prepare a single-cell suspension in sterile, ice-cold PBS at a concentration of 2x10<sup>6</sup> cells/mL.
  - Subcutaneously inject 1x10<sup>5</sup> cells (in 50 µL) into the right flank of each mouse.
  - Immediately following, inject another 1x10<sup>5</sup> cells into the left flank.
- Tumor Growth and Treatment:
  - Allow tumors to establish and grow for 6 days.
  - On days 6, 9, and 12, administer a 10 µg dose of **IACS-8803** dissolved in PBS via intratumoral injection. Crucially, inject only the tumor on one flank (e.g., the right flank). The contralateral tumor remains untreated to measure systemic effects.
  - The control group receives intratumoral injections of vehicle (PBS) on the same schedule.



- Monitoring and Endpoint:
  - Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
  - Monitor animal health and body weight.
  - The primary endpoints are the change in volume of both the treated and untreated tumors, and overall survival.

## In Vivo Murine Glioblastoma Model

This protocol describes the orthotopic model used to evaluate **IACS-8803** efficacy against intracranial tumors.[\[10\]](#)

- Animal Model:
  - Use female C57BL/6 mice, 6-8 weeks old.
- Cell Preparation:
  - Culture QPP8 murine glioma cells. Prepare a single-cell suspension in sterile DPBS at a density of  $2 \times 10^7$  cells/mL. Keep cells on ice.
- Orthotopic Implantation (Stereotactic Surgery):
  - Anesthetize the mouse and mount it in a stereotactic frame.
  - Create a midline scalp incision to expose the skull.
  - Using defined stereotactic coordinates for the cerebral cortex (e.g., 1 mm right of the midline, 2 mm anterior to the bregma), drill a small burr hole through the skull.
  - Slowly inject  $1 \times 10^5$  cells in 5  $\mu\text{L}$  of DPBS into the brain parenchyma at a depth of ~2.5-3.0 mm.
  - Withdraw the needle slowly, suture the incision, and monitor the animal during recovery.
- Treatment:

- Allow tumors to establish for a defined period (e.g., 60 days for the QPP8 model).[10]
- On treatment days (e.g., days 60 and 67), re-anesthetize the mice and administer 5 µg of **IACS-8803** intracranially using the same stereotactic coordinates.
- Monitoring and Endpoint:
  - Monitor mice daily for neurological symptoms and weight loss.
  - The primary endpoint is overall survival. At the time of euthanasia, brains can be harvested for histological or flow cytometric analysis of the tumor microenvironment.

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- To cite this document: BenchChem. [what is the structure of IACS-8803]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12429112#what-is-the-structure-of-iacs-8803>]

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